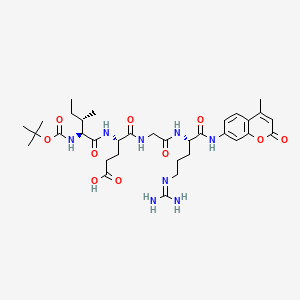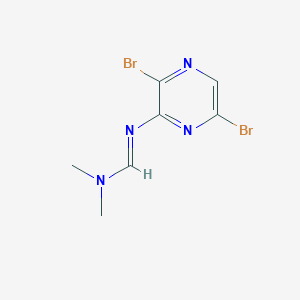
SQ 12,903
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SQ 12,903 is a heterocyclic compound that belongs to the pyrazoloquinazoline family. This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SQ 12,903 typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . Another approach includes the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
SQ 12,903 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines .
Applications De Recherche Scientifique
SQ 12,903 has several scientific research applications:
Mécanisme D'action
The mechanism of action of SQ 12,903 involves its interaction with specific molecular targets, such as glycine/NMDA receptors. By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects in neurological conditions . The exact pathways and molecular interactions are still under investigation, but the compound’s structure-activity relationship (SAR) studies have provided insights into its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-5,6-dihydro-5-oxo-pyrazolo(1,5-c)quinazoline-2-carboxylates: These compounds share a similar core structure and exhibit glycine/NMDA receptor antagonist properties.
Quinazoline-2,4-diones: These compounds also target bacterial type-II topoisomerases and have potential antibacterial applications.
Uniqueness
SQ 12,903 is unique due to its specific structural features that confer high binding affinity and selectivity for glycine/NMDA receptors. This makes it a valuable compound for studying receptor interactions and developing therapeutic agents .
Propriétés
Numéro CAS |
57822-77-2 |
|---|---|
Formule moléculaire |
C11H7N3O3 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
5-oxo-6H-pyrazolo[1,5-c]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-10(16)8-5-9-6-3-1-2-4-7(6)12-11(17)14(9)13-8/h1-5H,(H,12,17)(H,15,16) |
Clé InChI |
ZGHSPCCBCXPOFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4-(morpholin-4-yl)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B8760835.png)



![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)

![benzyl {(1S)-2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B8760875.png)


![tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate](/img/structure/B8760900.png)


